molecular formula C10H16O2 B13144636 (Z)-1-methylcyclooct-4-enecarboxylic acid

(Z)-1-methylcyclooct-4-enecarboxylic acid

Cat. No.: B13144636
M. Wt: 168.23 g/mol
InChI Key: AWFXQAYCHJFYNN-IHWYPQMZSA-N
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Description

(Z)-1-methylcyclooct-4-enecarboxylic acid is an organic compound characterized by a cyclooctene ring with a carboxylic acid functional group and a methyl substituent at the first position. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-methylcyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to form the cyclooctene ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-methylcyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.

    Substitution: The methyl group or the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the carboxylic acid to acyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1-methylcyclooctane.

    Substitution: Formation of acyl halides or esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-methylcyclooct-4-enecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, such as drug development for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (Z)-1-methylcyclooct-4-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The cyclooctene ring’s conformation can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-4-enecarboxylic acid: Lacks the methyl group at the first position.

    1-methylcyclooctane: Saturated analog without the double bond.

    Cyclooct-4-en-1-ol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

(Z)-1-methylcyclooct-4-enecarboxylic acid’s unique combination of a cyclooctene ring, a carboxylic acid group, and a methyl substituent at the first position gives it distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4Z)-1-methylcyclooct-4-ene-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-10(9(11)12)7-5-3-2-4-6-8-10/h2-3H,4-8H2,1H3,(H,11,12)/b3-2-

InChI Key

AWFXQAYCHJFYNN-IHWYPQMZSA-N

Isomeric SMILES

CC1(CCC/C=C\CC1)C(=O)O

Canonical SMILES

CC1(CCCC=CCC1)C(=O)O

Origin of Product

United States

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